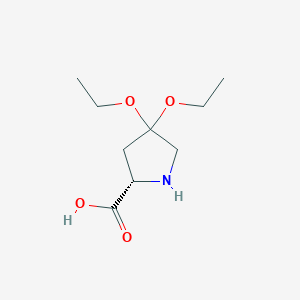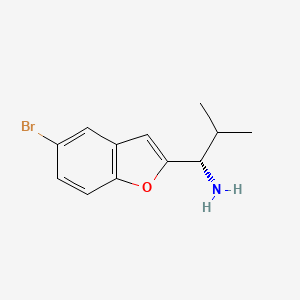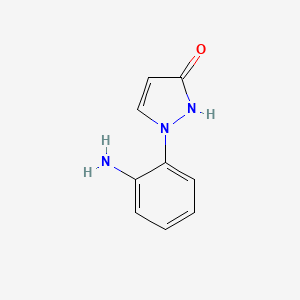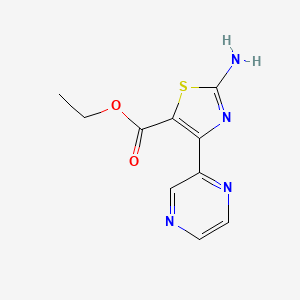
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization to form the thiazole ring. For example, a typical synthetic route might involve the bromination of 4-methylphenylthiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
科学的研究の応用
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function .
類似化合物との比較
Similar Compounds
2-(4-Bromomethylphenyl)propionic acid: Similar in structure but with a carboxylic acid group instead of a thiazole ring.
4-Bromomethylphenylboronic acid pinacol ester: Contains a boronic acid ester group, used in coupling reactions.
Uniqueness
2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole is unique due to the presence of both a bromomethyl group and a thiazole ring
特性
分子式 |
C13H14BrNS |
|---|---|
分子量 |
296.23 g/mol |
IUPAC名 |
2-[4-(bromomethyl)phenyl]-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C13H14BrNS/c1-9(2)12-8-16-13(15-12)11-5-3-10(7-14)4-6-11/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
QDWYXJWSFWERSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanol](/img/structure/B13155118.png)

methanol](/img/structure/B13155126.png)









